molecular formula C17H17N3O4 B2505694 N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide CAS No. 1396625-40-3

N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide

Cat. No.: B2505694
CAS No.: 1396625-40-3
M. Wt: 327.34
InChI Key: YVVVAKQSRTWBGY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide is a synthetic chemical compound featuring a 1,3-oxazole core functionalized with both a cyclobutaneamido and a 4-acetylphenylcarboxamide group. This structure places it within a class of heterocyclic molecules of significant interest in medicinal chemistry and drug discovery research. Compounds with 1,3-oxazole-carboxamide architectures have been investigated as potent inhibitors for various biological targets. For instance, substituted oxazol-2-one-3-carboxamides have been identified as potent inhibitors of acid ceramidase (AC), a key enzyme in sphingolipid metabolism that is implicated in cancer and neurodegenerative disorders . Similarly, 1,3-oxazole-4-carboxamide derivatives have been developed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling molecule in immune and inflammatory diseases . The specific combination of the 4-acetylphenyl and cyclobutaneamido substituents on the oxazole ring in this compound suggests potential for unique interactions with enzymatic targets. The acetyl group on the phenyl ring can serve as a hydrogen bond acceptor or be a site for further chemical modification, while the cyclobutane ring may confer conformational rigidity and influence the compound's pharmacokinetic properties. Researchers may explore this compound as a novel pharmacological tool or a lead structure for developing therapeutics in areas such as oncology, immunology, and neurology. Its mechanism of action would be contingent on the specific biological target, but may involve competitive inhibition at an enzyme's active site or allosteric modulation of protein function. This product is provided for non-human, non-veterinary research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-10(21)11-5-7-13(8-6-11)18-16(23)14-9-24-17(19-14)20-15(22)12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVVAKQSRTWBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the cyclobutane ring and the acetylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Motifs and Functional Groups

The compound’s distinct features include:

  • Cyclobutaneamido group : Introduces conformational strain, influencing reactivity and solubility.
  • 4-Acetylphenyl carboxamide : Enhances lipophilicity and π-π stacking interactions.

Comparison to Pharmacopeial Compounds (PF 43(1)) : The Pharmacopeial Forum lists compounds like (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid, which differ significantly in their structural frameworks. These analogs feature thiazolidine rings and bicyclo systems instead of oxazole and cyclobutane groups, leading to divergent physicochemical properties (e.g., solubility, stability).

Feature Target Compound PF 43(1) Analogs
Core Structure 1,3-Oxazole Thiazolidine/Bicyclo systems
Substituents Cyclobutaneamido, acetylphenyl Carboxyalkyl, dimethylthiazolidine
Conformational Strain High (cyclobutane) Moderate (thiazolidine)
Aromatic Interactions Strong (oxazole + acetylphenyl) Limited (aliphatic dominance)

Crystallographic and Computational Analysis

  • Structural Refinement : The target compound’s structure is refined using SHELXL, a program optimized for small-molecule crystallography . In contrast, macromolecular analogs often require pipelines combining SHELXC/D/E for phasing .
  • Visualization Tools : Mercury enables side-by-side comparison of crystal structures, highlighting differences in hydrogen-bonding networks and packing efficiency . For example, the acetylphenyl group in the target compound forms stronger π-π interactions than the aliphatic chains in PF 43(1) analogs.

Pharmacological and Physicochemical Properties

While specific pharmacological data for the target compound is unavailable in the provided evidence, structural insights suggest:

  • Solubility : The cyclobutaneamido group may reduce aqueous solubility compared to PF 43(1) compounds with polar carboxy groups.
  • Stability : Conformational strain in cyclobutane could lower thermal stability relative to thiazolidine-based analogs.

Research Findings and Methodological Insights

  • Software Utilization : The WinGX suite and ORTEP-3 are critical for generating publication-quality thermal ellipsoid diagrams, aiding in the interpretation of steric effects .
  • Morphology Prediction : Mercury’s morphology module predicts crystal habits, which correlate with dissolution rates—a key factor in bioavailability .

Biological Activity

N-(4-acetylphenyl)-2-cyclobutaneamido-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its structure-activity relationships (SAR), antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its diverse biological activities. The oxazole moiety is often associated with antimicrobial and anticancer properties. The specific structure of this compound includes:

  • Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Cyclobutane Amide : A cyclic amide that contributes to the compound's stability and biological activity.
  • Acetylphenyl Group : This substitution may enhance lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, several derivatives have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The findings suggest that compounds with similar structures exhibit promising antibacterial activity:

CompoundMIC (µg/ml)Activity Against
This compoundTBDTBD
Reference Compound (Ampicillin)10E. coli
Reference Compound (Streptomycin)25S. aureus

The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth, with lower values representing higher potency.

Anticancer Activity

The structural similarities between this compound and known anticancer agents suggest potential therapeutic applications in oncology. In particular, derivatives containing the oxazole ring have been shown to induce apoptosis in cancer cells. For example:

  • Caspase Activation : Compounds similar to this compound have demonstrated the ability to activate caspases, leading to programmed cell death.
CompoundEC50 (nM)GI50 (nM)Tumor Growth Inhibition (%)
This compoundTBDTBDTBD
Reference Compound (Compound 1k)27022963

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the oxazole ring and side chains can significantly impact efficacy:

  • Substituent Effects : The introduction of different substituents on the phenyl ring can enhance antibacterial properties.
  • Ring Modifications : Alterations to the oxazole or cyclobutane components can lead to improved anticancer activity.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Study : A series of oxazole derivatives were evaluated for their antimicrobial properties against various pathogens. The results indicated that certain modifications resulted in enhanced potency against resistant strains.
  • Anticancer Efficacy : Research involving 2-phenyl oxazole derivatives demonstrated significant apoptosis induction in colorectal cancer cells, suggesting a pathway for further exploration in cancer therapy.

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